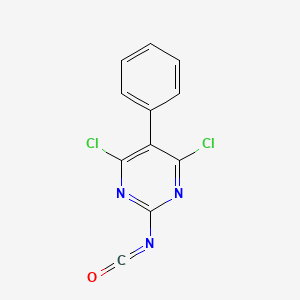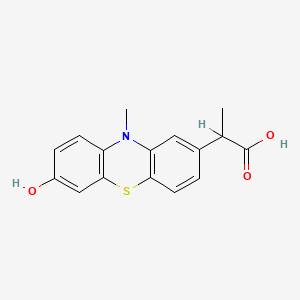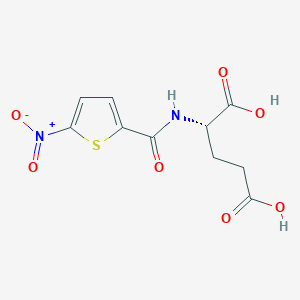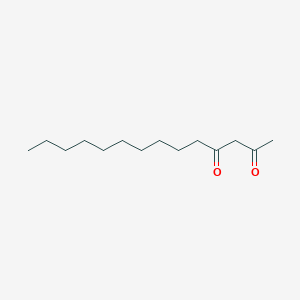![molecular formula C15H33NO B14483609 3-[(2,4-Diethyloctyl)oxy]propan-1-amine CAS No. 65626-25-7](/img/structure/B14483609.png)
3-[(2,4-Diethyloctyl)oxy]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Diethyloctyl)oxy]propan-1-amine is an organic compound with the molecular formula C15H33NO and a molecular weight of 243.43 g/mol . This compound is characterized by the presence of an amine group attached to a propyl chain, which is further connected to an ether group substituted with a 2,4-diethyloctyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Diethyloctyl)oxy]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,4-diethyloctanol in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-Diethyloctyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various ether derivatives.
Applications De Recherche Scientifique
3-[(2,4-Diethyloctyl)oxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,4-Diethyloctyl)oxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-ethylhexoxy)propan-1-amine: Similar structure with an ethylhexyl group instead of a diethyloctyl group.
3-(benzyloxy)propan-1-amine: Contains a benzyloxy group instead of a diethyloctyl group.
3-(cyclohexyloxy)propan-1-amine: Contains a cyclohexyloxy group instead of a diethyloctyl group.
Uniqueness
The presence of the diethyloctyl group enhances its hydrophobicity and may influence its interaction with biological membranes and other hydrophobic environments .
Propriétés
Numéro CAS |
65626-25-7 |
|---|---|
Formule moléculaire |
C15H33NO |
Poids moléculaire |
243.43 g/mol |
Nom IUPAC |
3-(2,4-diethyloctoxy)propan-1-amine |
InChI |
InChI=1S/C15H33NO/c1-4-7-9-14(5-2)12-15(6-3)13-17-11-8-10-16/h14-15H,4-13,16H2,1-3H3 |
Clé InChI |
WTDJRCPAFNZXBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(CC)COCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)

![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)






![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)


